BENZYL 5-BROMOPYRIDIN-3-YLCARBAMATE
Overview
Description
BENZYL 5-BROMOPYRIDIN-3-YLCARBAMATE is a chemical compound with the molecular formula C13H11BrN2O2 and a molecular weight of 307.14 g/mol . It is used primarily as a synthetic intermediate in the preparation of pyridine derivatives. The compound consists of a benzyl group, a pyridine ring with a bromine atom at the third position, and a carbamate group linking the benzyl and pyridine moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions: BENZYL 5-BROMOPYRIDIN-3-YLCARBAMATE can be synthesized by reacting 5-bromo-3-pyridyl isocyanate with benzyl alcohol in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, and the product is purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound likely follows similar routes as laboratory synthesis, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactors and automated purification systems to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions: BENZYL 5-BROMOPYRIDIN-3-YLCARBAMATE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the pyridine ring.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH).
Major Products Formed:
Substitution Reactions: Various substituted pyridine derivatives.
Oxidation and Reduction Reactions: Altered pyridine derivatives with different oxidation states.
Hydrolysis: Corresponding amine and alcohol products.
Scientific Research Applications
BENZYL 5-BROMOPYRIDIN-3-YLCARBAMATE has several scientific research applications, including:
Synthetic Intermediate in Chemistry: It is used to prepare various pyridine derivatives, which are valuable in the synthesis of pharmaceuticals and agrochemicals.
Molecular Probe in Biological Studies: The compound is utilized as a molecular probe for imaging cancer cells and other biological targets. Its distribution and interaction with cellular components can be observed using imaging techniques such as fluorescence microscopy.
Mechanism of Action
The specific mechanism of action for BENZYL 5-BROMOPYRIDIN-3-YLCARBAMATE is not well-documented. as a molecular probe, it likely interacts with specific cellular targets, enabling the visualization of biological processes. The bromine atom and carbamate group may play roles in binding to target molecules or influencing the compound’s distribution within cells.
Comparison with Similar Compounds
- Benzyl (5-chloropyridin-3-yl)carbamate
- Benzyl (5-fluoropyridin-3-yl)carbamate
- Benzyl (5-iodopyridin-3-yl)carbamate
Comparison: BENZYL 5-BROMOPYRIDIN-3-YLCARBAMATE is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective.
Properties
IUPAC Name |
benzyl N-(5-bromopyridin-3-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2/c14-11-6-12(8-15-7-11)16-13(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVXEKSVCNDLMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593877 | |
Record name | Benzyl (5-bromopyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
762298-10-2 | |
Record name | Benzyl (5-bromopyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl 5-bromopyridin-3-ylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.